

Solubility of chlorodiphenylphosphine in organic solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Chlorodiphenylphosphine

Cat. No.: B086185

[Get Quote](#)

An In-Depth Technical Guide to the Solubility of **Chlorodiphenylphosphine** in Organic Solvents Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorodiphenylphosphine (Ph_2PCI) is a cornerstone reagent in modern synthetic chemistry, pivotal for introducing the diphenylphosphino moiety in the development of phosphine ligands, catalysts, and pharmaceutical intermediates.^{[1][2][3][4]} Its utility, however, is intrinsically linked to its solubility and high reactivity. This guide provides a comprehensive analysis of the solubility characteristics of **chlorodiphenylphosphine** in common organic solvents. It moves beyond simple miscibility, addressing the critical interplay between solubility and reactivity, particularly with protic solvents. We present a consolidated solubility profile based on available data, explain the underlying chemical principles, and provide a robust experimental protocol for determining its solubility in novel solvent systems, ensuring both safety and accuracy.

Introduction to Chlorodiphenylphosphine: A Profile

Chlorodiphenylphosphine, a colorless to light yellow oily liquid with a pungent, garlic-like odor, is an organophosphorus compound with the chemical formula $(\text{C}_6\text{H}_5)_2\text{PCI}$.^{[1][4]} Its molecular structure, featuring two phenyl rings and a reactive phosphorus-chlorine bond, dictates its chemical behavior.

Key Physicochemical Properties:

- Molecular Formula: $C_{12}H_{10}ClP$ [5]
- Molar Mass: 220.63 g/mol [5]
- Appearance: Clear to light yellow liquid [1][4]
- Density: ~ 1.229 g/cm³ at 25 °C [2]
- Melting Point: 14-16 °C [2][4]
- Boiling Point: 320 °C [1][2]

The significance of Ph_2PCl lies in its function as a versatile precursor. It is widely used to synthesize ligands that are crucial for tuning the performance of transition metal catalysts in reactions essential for fine chemical and pharmaceutical production. [4][6] Furthermore, it serves as an intermediate in the manufacturing of antioxidants, flame retardants, and optical brighteners.

The primary challenge in handling and utilizing Ph_2PCl is its high sensitivity to moisture and air. [2][3][7] It reacts violently with water and is readily oxidized. [1][6] This reactivity profile necessitates stringent handling conditions, including the use of inert atmospheres and anhydrous solvents, to prevent degradation and ensure reaction specificity. [6][8]

The Interplay of Structure, Polarity, and Solubility

The solubility of a compound is governed by the principle of "like dissolves like," where substances with similar polarities and intermolecular forces tend to be miscible. The Ph_2PCl molecule possesses distinct structural features that influence its solubility:

- **Apolar Phenyl Rings:** The two bulky phenyl groups create a significant nonpolar character, favoring solubility in aromatic and nonpolar solvents through van der Waals interactions.
- **Polar P-Cl Bond:** The phosphorus-chlorine bond is polar, allowing for dipole-dipole interactions with polar aprotic solvents.

This dual nature predicts good solubility in a range of aprotic solvents. However, the phosphorus atom is also a nucleophilic center, and the P-Cl bond is susceptible to cleavage,

leading to high reactivity with protic solvents that can act as nucleophiles or proton sources.^[1]
^[6]

Solubility Profile of Chlorodiphenylphosphine

While precise quantitative solubility data (g/100 mL) is not widely published, a qualitative profile can be compiled from chemical literature and supplier documentation. The following table summarizes the known solubility and reactivity behavior of **chlorodiphenylphosphine** in various classes of organic solvents.

Solvent Class	Representative Solvents	Solubility/Reactivity Description	Rationale
Aprotic Nonpolar	Benzene, Toluene, Hexane	Highly Soluble	The nonpolar phenyl rings of Ph_2PCl interact favorably with these nonpolar solvents via London dispersion forces.
Aprotic Polar	Tetrahydrofuran (THF), Diethyl Ether, Dichloromethane (DCM)	Highly Soluble[1]	A combination of dispersion forces with the phenyl rings and dipole-dipole interactions between the solvent and the P-Cl bond leads to high solubility. These are common solvents for reactions involving Ph_2PCl . [9]
Protic Polar (Alcohols)	Methanol, Ethanol	Miscible, but Reacts[1][2][10]	Ph_2PCl will initially appear to mix with alcohols. However, a chemical reaction occurs where the alcohol acts as a nucleophile, displacing the chloride to form phosphinites. This is a chemical transformation, not true physical dissolution.
Protic Polar (Water)	Water	Reacts Violently; Insoluble[1][7][11]	Ph_2PCl hydrolyzes rapidly and violently upon contact with

water to produce diphenylphosphine oxide and hydrochloric acid.[1][8] It is considered insoluble as it decomposes rather than dissolves.

Ph₂PCI reacts with ammonia, converting to thiophosphorylamide in the presence of sulfur, indicating chemical reactivity rather than simple solubility.[1]

Other

Ammonia

Slightly Miscible[2][11]

Expert Insight: Distinguishing Solubility from Reactivity

A critical point for researchers is the distinction between true physical solubility and observed miscibility that is coupled with a chemical reaction. While some sources describe **chlorodiphenylphosphine** as "miscible with alcohol," this should not be misinterpreted as alcohol being a suitable inert solvent.[2][10] The miscibility is the precursor to a rapid reaction. For applications requiring Ph₂PCI to remain intact, the use of protic solvents is contraindicated. The selection of a solvent must therefore be guided by the need for chemical inertness.

Mandatory Safety and Handling Protocols for Solutions

The high reactivity and hazardous nature of **chlorodiphenylphosphine** demand strict adherence to safety protocols when preparing and using its solutions.[5]

- Inert Atmosphere: All handling, weighing, and transfers of Ph₂PCI must be conducted under a dry, inert atmosphere, such as nitrogen or argon, to prevent contact with air and moisture. [6] Gloveboxes or Schlenk line techniques are standard practice.

- **Anhydrous Solvents:** All solvents used must be rigorously dried and deoxygenated prior to use. The presence of residual water will lead to rapid degradation of the reagent.
- **Personal Protective Equipment (PPE):** Due to its corrosive nature and lachrymatory effects, appropriate PPE is essential.^{[5][12]} This includes chemical splash goggles, a face shield, solvent-resistant gloves (e.g., butyl rubber), and a lab coat.^{[12][13]} Work should always be conducted in a certified chemical fume hood.^[8]
- **Quenching and Disposal:** Spills and residual reagent should be carefully quenched with a non-protic solvent like toluene and then slowly treated with a suitable alcohol (e.g., isopropanol) under controlled conditions before disposal according to institutional guidelines.

Experimental Protocol: Gravimetric Determination of Solubility

The absence of published quantitative data necessitates a reliable method for its determination. The following protocol describes a self-validating system for measuring the solubility of **chlorodiphenylphosphine** in a given aprotic organic solvent under inert conditions.

Objective: To determine the solubility of Ph_2PCI in a specific anhydrous aprotic solvent at a controlled temperature.

Materials:

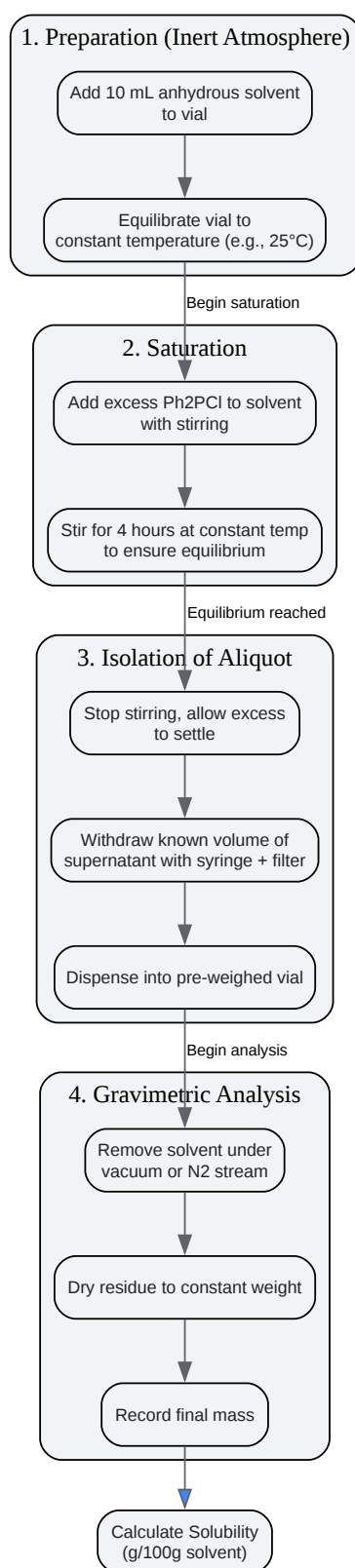
- **Chlorodiphenylphosphine** ($\geq 98\%$ purity)
- Anhydrous aprotic solvent of interest (e.g., THF, Toluene)
- Glovebox or Schlenk line apparatus
- Temperature-controlled bath
- Gastight syringe and septa
- Anhydrous sodium sulfate

- Pre-weighed glass vials with screw caps
- 0.2 μm syringe filter (PTFE, solvent-compatible)
- Analytical balance (± 0.0001 g)

Methodology:

- Preparation (Inside Glovebox):
 - Place a magnetic stir bar into a 20 mL glass vial.
 - Add approximately 10 mL of the anhydrous solvent to the vial.
 - Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 $^{\circ}\text{C}$) and allow it to equilibrate for 30 minutes.
- Creating a Saturated Solution:
 - While stirring, slowly add **chlorodiphenylphosphine** to the solvent in small increments until a persistent excess of undissolved liquid Ph_2PCl is observed at the bottom of the vial. The presence of a separate, denser liquid phase indicates saturation.
 - Seal the vial and allow the mixture to stir at a constant temperature for at least 4 hours to ensure equilibrium is reached.
- Sample Isolation:
 - Stop stirring and allow the excess Ph_2PCl to settle for 30 minutes.
 - Carefully draw a known volume (e.g., 2.00 mL) of the clear, supernatant saturated solution into a gastight syringe fitted with a 0.2 μm PTFE filter. Causality Note: Filtering is crucial to remove any microdroplets of undissolved solute, ensuring only the dissolved portion is analyzed.
 - Dispense the filtered solution into a pre-weighed, dry vial. Record the exact mass of the vial with the solution.

- Gravimetric Analysis:
 - Remove the solvent under a gentle stream of nitrogen or under high vacuum until the residue (Ph_2PCI) is at a constant weight. Trustworthiness Note: The "constant weight" check (weighing the vial every 30 minutes until the mass does not change by more than ± 0.0002 g) validates that all solvent has been removed.
 - Record the final mass of the vial containing the dry Ph_2PCI residue.
- Calculation:
 - Mass of solvent: $(\text{Mass of vial} + \text{solution}) - (\text{Mass of vial} + \text{residue})$
 - Mass of dissolved Ph_2PCI : $(\text{Mass of vial} + \text{residue}) - (\text{Mass of empty vial})$
 - Solubility (g/100 g solvent): $(\text{Mass of dissolved } \text{Ph}_2\text{PCI} / \text{Mass of solvent}) * 100$



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining Ph_2PCl solubility.

Conclusion

Chlorodiphenylphosphine is a reagent of immense synthetic value, whose effective use is predicated on a thorough understanding of its solubility. It is highly soluble in common aprotic organic solvents such as THF, diethyl ether, benzene, and dichloromethane. Conversely, its interaction with protic solvents like water and alcohols is dominated by rapid chemical reaction, not physical dissolution. For any application in research, process development, or manufacturing, the choice of solvent must prioritize anhydrous, aprotic conditions to maintain the integrity of the reagent. The experimental protocol provided herein offers a reliable framework for researchers to quantify the solubility of **chlorodiphenylphosphine** in novel solvent systems, enabling the expansion of its application in a safe and scientifically rigorous manner.

References

- PubChem. (n.d.). **Chlorodiphenylphosphine**. National Center for Biotechnology Information.
- Wikipedia. (n.d.). **Chlorodiphenylphosphine**.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - **Chlorodiphenylphosphine**, Tech., 95%.
- Chem-Impex. (n.d.). P-**Chlorodiphenylphosphine**.
- Fisher Scientific. (2009). Safety Data Sheet: **Chlorodiphenylphosphine**.
- Journal of the Chemical Society, Perkin Transactions 1. (1972). Reaction of trifluoroacetic acid with **chlorodiphenylphosphine**. RSC Publishing.
- University of Toronto. (2023). Solubility of Organic Compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Organic Syntheses Procedure. (n.d.). Phosphine, (p-bromophenyl)diphenyl-.
- National Institutes of Health. (2016). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. PMC - NIH.
- National Institutes of Health. (2012). Determination of Organophosphorus Pesticides in Soil by Dispersive Liquid–Liquid Microextraction and Gas Chromatography. NIH.
- PubMed. (1995). Determination of Organophosphorus Pesticides and Their Transformation Products in River Waters by Automated On-Line Solid-Phase Extraction Followed by Thermospray Liquid Chromatography-Mass Spectrometry.
- U.S. Environmental Protection Agency. (n.d.). Method 614.1: The Determination of Organophosphorus Pesticides in Municipal and Industrial Wastewater. EPA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Chlorodiphenylphosphine - Wikipedia [en.wikipedia.org]
- 2. Chlorodiphenylphosphine CAS#: 1079-66-9 [m.chemicalbook.com]
- 3. Chlorodiphenylphosphine, 97% | Fisher Scientific [fishersci.ca]
- 4. chemimpex.com [chemimpex.com]
- 5. Chlorodiphenylphosphine | C₁₂H₁₀ClP | CID 66180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinnco.com [nbinnco.com]
- 7. Page loading... [guidechem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Chlorodiphenylphosphine | 1079-66-9 [chemicalbook.com]
- 11. parchem.com [parchem.com]
- 12. aksci.com [aksci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- To cite this document: BenchChem. [Solubility of chlorodiphenylphosphine in organic solvents]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086185#solubility-of-chlorodiphenylphosphine-in-organic-solvents]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com